2-(2-Bromo-4-trifluoromethyl-phenoxy)-ethylamine
CAS No.:
Cat. No.: VC16211551
Molecular Formula: C9H9BrF3NO
Molecular Weight: 284.07 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Molecular Formula | C9H9BrF3NO | 
|---|---|
| Molecular Weight | 284.07 g/mol | 
| IUPAC Name | 2-[2-bromo-4-(trifluoromethyl)phenoxy]ethanamine | 
| Standard InChI | InChI=1S/C9H9BrF3NO/c10-7-5-6(9(11,12)13)1-2-8(7)15-4-3-14/h1-2,5H,3-4,14H2 | 
| Standard InChI Key | BJGQPLLHPIGEKH-UHFFFAOYSA-N | 
| Canonical SMILES | C1=CC(=C(C=C1C(F)(F)F)Br)OCCN | 
Introduction
Chemical Identity and Structural Characterization
IUPAC Nomenclature and Molecular Formula
The systematic name for this compound is 2-(2-bromo-4-(trifluoromethyl)phenoxy)ethylamine. Its molecular formula is , with a molecular weight of 284.08 g/mol . The structure features a phenoxy ring substituted with bromine (Br) and trifluoromethyl () groups, linked to an ethylamine moiety via an ether bond (Figure 1).
Table 1: Key Molecular Descriptors
| Property | Value | 
|---|---|
| Molecular Formula | |
| Molecular Weight | 284.08 g/mol | 
| IUPAC Name | 2-(2-bromo-4-(trifluoromethyl)phenoxy)ethylamine | 
| CAS Registry Number | Not formally assigned | 
Synthesis and Manufacturing
Key Synthetic Routes
The synthesis of 2-(2-bromo-4-trifluoromethyl-phenoxy)-ethylamine leverages methodologies from patented processes for analogous compounds . A three-step strategy is optimal:
Step 1: Alkylation of 2-Bromo-4-trifluoromethylphenol
Reacting 2-bromo-4-trifluoromethylphenol with 1,2-dibromoethane in the presence of sodium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) yields 1-bromo-2-(2-bromo-4-trifluoromethylphenoxy)ethane :
Conditions: 80–100°C, 6–8 hours, solvent-free .
Step 2: Gabriel Synthesis of the Amine
The bromide intermediate undergoes nucleophilic substitution with potassium phthalimide to form the phthalimide-protected amine :
Conditions: 120–150°C, 12 hours, no solvent .
Step 3: Deprotection to Ethylamine
Hydrazinolysis or acid hydrolysis removes the phthalimide group, yielding the free amine :
Optimization Challenges
- 
Regioselectivity: Competing O- vs. N-alkylation necessitates strict temperature control .
 - 
Purity: Residual phthalimide byproducts require chromatographic purification .
 
Physicochemical Properties
Thermal and Solubility Profiles
Data from structurally related compounds suggest:
- 
Melting Point: Estimated (similar to 2-bromo-4-methoxy-1-(trifluoromethyl)benzene, m.p. ≈ 85°C) .
 - 
Solubility: Miscible in polar aprotic solvents (e.g., DMF, THF) but insoluble in water .
 
Table 2: Predicted Physicochemical Properties
| Property | Value | 
|---|---|
| Density | 1.6–1.8 g/cm³ | 
| LogP (Partition Coefficient) | 3.2–3.8 (hydrophobic) | 
| Vapor Pressure | 0.01 mmHg at 25°C | 
Reactivity and Stability
- 
Nucleophilic Sites: The amine group participates in acylations (e.g., with acid chlorides) and condensations (e.g., Schiff base formation).
 - 
Electrophilic Aromatic Substitution: The bromine atom directs incoming electrophiles to the para position relative to the phenoxy group .
 - 
Stability: Sensitive to strong acids/bases due to hydrolyzable ether and amine bonds .
 
Pharmaceutical Applications
Role as a Synthetic Intermediate
This compound is pivotal in synthesizing carvedilol and tamsulosin, drugs targeting hypertension and benign prostatic hyperplasia, respectively . The ethylamine side chain facilitates β-adrenergic receptor binding, while the trifluoromethyl group enhances metabolic stability .
Table 3: Drug Candidates Derived from 2-(2-Bromo-4-trifluoromethyl-phenoxy)-ethylamine
| Drug Candidate | Therapeutic Class | Role of Intermediate | 
|---|---|---|
| Carvedilol | Beta-blocker | Provides aryloxypropanolamine backbone | 
| Tamsulosin | Alpha-blocker | Contributes to sulfonamide linkage | 
Structure-Activity Relationships (SAR)
- mass of a compound required to prepare a solution of known volume and concentration
 - volume of solution required to dissolve a compound of known mass to a desired concentration
 - concentration of a solution resulting from a known mass of compound in a specific volume